Cas no 1603098-65-2 (5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione)

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a thiazole ring fused with an imidazolidine-2,4-dione (hydantoin) core. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The presence of the 4-methylthiazole moiety enhances its stability and offers opportunities for further functionalization, making it a versatile intermediate in medicinal chemistry. Its rigid scaffold is advantageous for designing bioactive molecules, particularly in developing enzyme inhibitors or receptor modulators. The compound's well-defined crystalline properties facilitate purification and characterization, ensuring reproducibility in research and industrial applications. Its synthesis typically involves high-yield, scalable routes, supporting its use in drug discovery and fine chemical production.
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione structure
1603098-65-2 structure
Product Name:5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione
CAS No:1603098-65-2
MF:C7H7N3O2S
MW:197.214379549026
CID:5181073
PubChem ID:75524973
Update Time:2025-10-31

5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2,4-Imidazolidinedione, 5-(4-methyl-5-thiazolyl)-
    • 5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione
    • Inchi: 1S/C7H7N3O2S/c1-3-5(13-2-8-3)4-6(11)10-7(12)9-4/h2,4H,1H3,(H2,9,10,11,12)
    • InChI Key: ZIPAGAKSXLWFQK-UHFFFAOYSA-N
    • SMILES: C1(=O)NC(C2SC=NC=2C)C(=O)N1

5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione Pricemore >>

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Additional information on 5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione

5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione: A Comprehensive Overview

5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione, also known by its CAS number 1603098-65-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This molecule belongs to the class of imidazolidinediones, which are known for their versatile applications in drug design and material science. The structure of this compound is characterized by a fused imidazolidine ring system with a 1,3-thiazole substituent at the 5-position. This unique combination of heterocycles imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for further functionalization and exploration.

The synthesis of 5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione typically involves multi-step processes that leverage the reactivity of thiazole and imidazolidine moieties. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions between thiazole derivatives and imidazolidinedione precursors. These methods not only enhance the yield but also allow for greater control over the stereochemistry of the final product.

The chemical properties of this compound are heavily influenced by its heterocyclic framework. The thiazole ring introduces sulfur into the structure, which can participate in various non-covalent interactions such as hydrogen bonding and π–π stacking. Similarly, the imidazolidine ring system contributes to the molecule's ability to act as a ligand in metal coordination complexes. Recent studies have highlighted the potential of this compound as a chelating agent in transition metal catalysis, where it can stabilize metal centers and enhance catalytic activity.

In terms of biological activity, 5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to interact with biological macromolecules makes it a candidate for further exploration in drug discovery programs. For example, researchers have investigated its potential as an inhibitor of kinases and proteases, which are key targets in oncology and inflammatory diseases.

The structural versatility of this compound also extends to its applications in materials science. The imidazolidinedione moiety is known for its ability to form robust polymeric networks when subjected to thermal or photochemical cross-linking. Incorporating the thiazole substituent into such systems can introduce additional functionalities, such as improved mechanical properties or enhanced responsiveness to external stimuli.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant conjugation across its heterocyclic rings, which influences its redox properties and reactivity towards electrophiles and nucleophiles. These findings have guided experimental efforts to optimize synthetic routes and explore new reaction pathways.

In conclusion, 5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione stands as a versatile building block with diverse applications across multiple disciplines. Its unique combination of structural features positions it as a valuable tool for advancing both fundamental research and applied development in chemistry and biology.

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